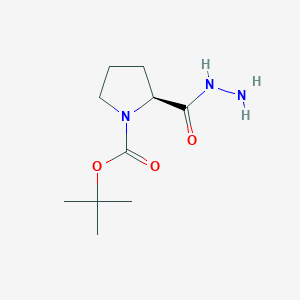

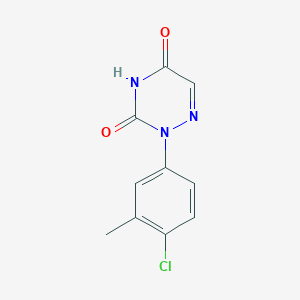

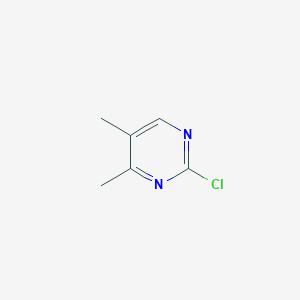

(S)-tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate

カタログ番号 B1353981

CAS番号:

881310-04-9

分子量: 229.28 g/mol

InChIキー: CEWGMUMFSVOZRT-ZETCQYMHSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

“(S)-tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C10H19N3O3 . It has a molecular weight of 229.28 . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code of the compound is1S/C10H19N3O3/c1-10(2,3)16-9(15)13-6-4-5-7(13)8(14)12-11/h7H,4-6,11H2,1-3H3,(H,12,14) . The InChI key is CEWGMUMFSVOZRT-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Other physical properties such as density, boiling point, melting point, and flash point are not available .科学的研究の応用

-

Synthesis of Imidazo[1,2-a]pyridines

- Scientific Field : Organic Chemistry

- Application Summary : This compound is used in the solvent- and catalyst-free synthesis of imidazo[1,2-a]pyridines under microwave irradiation . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

- Methods of Application : The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .

- Results or Outcomes : The reaction of 2-aminopyridine with α-bromoacetophenone in water under microwave irradiation gave 2-phenylimidazo[1,2-a] pyridine in 82% yield .

-

Synthesis of (S)-4-(2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)phenyl pyrrolidine-1-carboxylate

- Scientific Field : Organic Chemistry

- Application Summary : 1-Pyrrolidinecarbonyl chloride, which is structurally similar to “(S)-tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate”, was used in the synthesis of (S)-4-(2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)phenyl pyrrolidine-1-carboxylate .

- Methods of Application : The hydroxy group of 2 was mesylated with methanesulfonyl chloride to give compound .

- Results or Outcomes : The details of the results or outcomes are not provided in the source .

-

Synthesis of Chiral Pyrrolidine Functionalized Metal–Organic Frameworks and Covalent-Organic Frameworks

- Scientific Field : Inorganic Chemistry

- Application Summary : Proline, a natural amino acid similar to the compound , has been used in the synthesis of chiral pyrrolidine functionalized metal–organic frameworks (MOFs) and covalent-organic frameworks (COFs) . These materials have potential applications in magnetism, adsorption, luminescence, and electrochemical applications .

- Methods of Application : The synthetic strategies involve the encapsulation of organocatalysts, such as proline and related derivatives, into a porous material . This not only constructs a novel heterogeneous catalyst but also provides a platform to mimic and explore the catalytic processes in a biological system .

- Results or Outcomes : The open Zn (ii) site is an efficient catalyst for CO2 cyclic addition, the in situ formed epoxy compounds can be converted into high-value chiral cyclic carbonates with as high as 99% yield and 96% ee in the presence of CO2, ZnW-PYI and a cocatalyst .

-

Synthesis of Pyrrolidines

- Scientific Field : Organic Chemistry

- Application Summary : Pyrrolidines, which are structurally similar to “(S)-tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate”, can be synthesized from very simple materials, such as carbonyl compounds (mainly aromatic aldehydes) and 3-chloropropylamine .

- Methods of Application : The methodology involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature .

- Results or Outcomes : The reaction of 2-aminopyridine with α-bromoacetophenone in water under microwave irradiation gave 2-phenylimidazo[1,2-a] pyridine in 82% yield .

-

Synthesis of N-Heterocycles

- Scientific Field : Organic Chemistry

- Application Summary : A new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex was developed . A variety of five-, six-, and seven-membered cyclic amines were synthesized in good to excellent yields .

- Methods of Application : The methodology involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature .

- Results or Outcomes : The reaction of 2-aminopyridine with α-bromoacetophenone in water under microwave irradiation gave 2-phenylimidazo[1,2-a] pyridine in 82% yield .

-

Synthesis of Chiral N-Heterocycles

- Scientific Field : Organic Chemistry

- Application Summary : A chiral amine-derived iridacycle complex catalyzes a highly economical borrowing hydrogen annulation to provide chiral N-heterocycles directly from simple racemic diols and primary amines . This catalytic method enabled a rapid access to a wide range of diversely substituted enantioenriched pyrrolidines including key precursors to valuable drugs .

- Methods of Application : The methodology involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature .

- Results or Outcomes : The reaction of 2-aminopyridine with α-bromoacetophenone in water under microwave irradiation gave 2-phenylimidazo[1,2-a] pyridine in 82% yield .

Safety And Hazards

特性

IUPAC Name |

tert-butyl (2S)-2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O3/c1-10(2,3)16-9(15)13-6-4-5-7(13)8(14)12-11/h7H,4-6,11H2,1-3H3,(H,12,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEWGMUMFSVOZRT-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30434192 | |

| Record name | tert-Butyl (2S)-2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate | |

CAS RN |

881310-04-9 | |

| Record name | tert-Butyl (2S)-2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1353915.png)

![3-(2-methoxyphenyl)-5-methyl-6-phenylisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B1353933.png)

![1,4-Dioxaspiro[4.5]decane-8-carbaldehyde](/img/structure/B1353936.png)